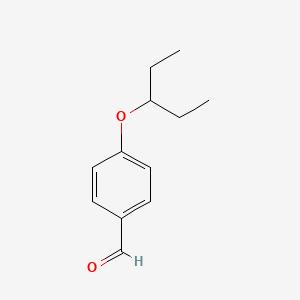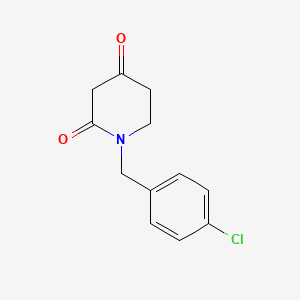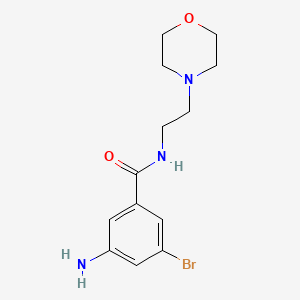
4-(1-Ethylpropoxy)benzaldehyde
Descripción general
Descripción
“4-(1-Ethylpropoxy)benzaldehyde” is a chemical compound with the molecular formula C12H16O2 . It is also known by its IUPAC name, 4-pentan-3-ylbenzaldehyde . The molecular weight of this compound is 192.25 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an aldehyde group (-CHO) and an ethylpropoxy group attached . The InChI string for this compound is InChI=1S/C12H16O/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.25 g/mol. Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 176.120115130 g/mol .Mecanismo De Acción
Target of Action
Benzaldehyde analogues have been shown to exhibit antimicrobial activity against various bacteria and fungi . They have been found to interact with bacterial topoisomerase II DNA gyrase B , which plays a crucial role in DNA replication.
Mode of Action
Benzaldehyde analogues have been found to disrupt cellular antioxidation . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Pharmacokinetics
Benzaldehyde has been found to elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that 4-(1-Ethylpropoxy)benzaldehyde might have similar properties, potentially affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
Benzaldehyde analogues have been found to exhibit good-to-excellent antimicrobial activity . This suggests that this compound might also have antimicrobial properties.
Análisis Bioquímico
Biochemical Properties
4-(1-Ethylpropoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . . The compound’s ability to act as a redox-active agent makes it a valuable tool in studying oxidative stress and related biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cellular antioxidation systems, which can lead to oxidative stress . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound’s interaction with antioxidation components can inhibit growth and enhance the efficacy of conventional antifungal agents . Additionally, its impact on cellular redox balance can have broader implications for cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in changes in gene expression, particularly those genes associated with oxidative stress and cellular defense mechanisms. The compound’s ability to disrupt redox homeostasis is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained oxidative stress and potential cellular damage . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can effectively modulate oxidative stress without causing significant toxicity . At higher dosages, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
4-pentan-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOJZLYELVSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)



![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)




